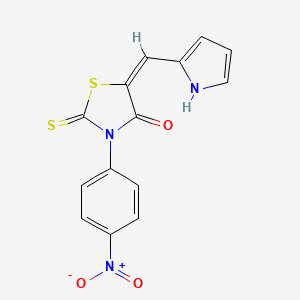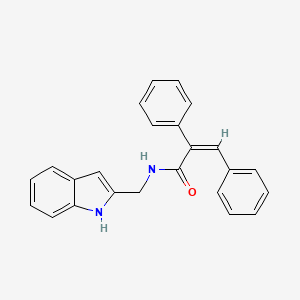
3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as NPTT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. NPTT is a yellow crystalline powder with a molecular formula of C14H9N3O3S2 and a molecular weight of 355.37 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential proteins. This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect neurons from oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to protect neurons from oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its versatility. It exhibits significant antitumor, antibacterial, antifungal, anti-inflammatory, and neuroprotective activities, making it a promising candidate for various therapeutic applications. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further explore its potential as an anti-inflammatory agent. This compound has been shown to reduce the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases. Another potential direction is to investigate its potential as a neuroprotective agent. This compound has been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Métodos De Síntesis
3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a one-pot reaction using 4-nitrobenzaldehyde, thiosemicarbazone, and ethyl acetoacetate. The reaction is carried out in ethanol under reflux for several hours, and the resulting product is purified through recrystallization. The yield of this compound is approximately 70%.
Aplicaciones Científicas De Investigación
3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antitumor, antibacterial, and antifungal activities. This compound has also been studied for its potential as an anti-inflammatory agent and a neuroprotective agent.
Propiedades
IUPAC Name |
(5E)-3-(4-nitrophenyl)-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c18-13-12(8-9-2-1-7-15-9)22-14(21)16(13)10-3-5-11(6-4-10)17(19)20/h1-8,15H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEUWUIRMRFAIO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 6-[chloro(difluoro)methoxy]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B5488193.png)
![5-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-butyl-2-furamide](/img/structure/B5488194.png)

![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5488206.png)

![N-(2-methoxy-1-methylethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5488223.png)
![N-methyl-1-pyrazin-2-yl-N-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5488231.png)

![N-[1-(1-cyclohexen-1-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5488259.png)
![4-{4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5488264.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488266.png)
![{2-[3-(3-pyridinyl)-1-azetidinyl]-1,3-thiazol-4-yl}methanol](/img/structure/B5488268.png)

![N-{(1S)-3-(methylthio)-1-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]propyl}acetamide](/img/structure/B5488283.png)
